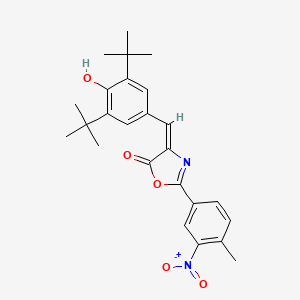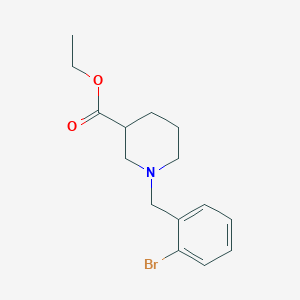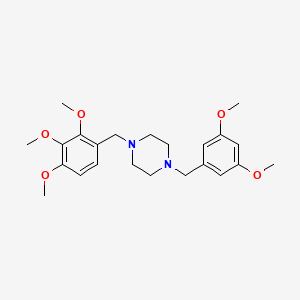![molecular formula C14H17N3O5S B5056231 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B5056231.png)
5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer and autoimmune diseases. This compound was first synthesized in 2014 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide acts as a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the activation of B-cells and other immune cells. By inhibiting BTK, 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide can prevent the proliferation and survival of cancer cells and modulate the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
In preclinical studies, 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. It has also been shown to modulate the immune response in animal models of autoimmune diseases, leading to a reduction in disease activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the type of cancer or autoimmune disease being studied. Additionally, 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide may have limitations in terms of its bioavailability and pharmacokinetics, which may affect its clinical efficacy.
Direcciones Futuras
There are several potential future directions for research on 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide. One area of focus is on the development of combination therapies that can enhance its efficacy in cancer and autoimmune diseases. Another area of interest is the investigation of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide in combination with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors. Additionally, there is ongoing research on the optimization of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide's pharmacokinetic properties and the development of more potent and selective BTK inhibitors.
Métodos De Síntesis
The synthesis of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide involves the reaction of 5-[(dimethylamino)sulfonyl]-2-methoxybenzoic acid with 5-methyl-3-isoxazolecarboxylic acid to form the corresponding benzamide. This reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), and the resulting product is purified by column chromatography.
Aplicaciones Científicas De Investigación
5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide has been shown to have potential therapeutic applications in various types of cancer, including B-cell malignancies, solid tumors, and hematological malignancies. It has also been investigated for its potential in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
5-(dimethylsulfamoyl)-2-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-9-7-13(16-22-9)15-14(18)11-8-10(5-6-12(11)21-4)23(19,20)17(2)3/h5-8H,1-4H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHNMYZGSRYIPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)imino]diethanol](/img/structure/B5056172.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5056180.png)

![2-(2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5056193.png)
![8-bromo-3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B5056196.png)

![1-(3-isoxazolylcarbonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine trifluoroacetate](/img/structure/B5056207.png)
![1-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056226.png)
![4-(2-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5056232.png)
![ethyl 4-[(3-bromophenyl)acetyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5056233.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[3-(methylthio)propyl]benzamide](/img/structure/B5056246.png)
![2-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenol](/img/structure/B5056249.png)
